9-ethyl-9H-carbazole-3,6-dicarboxylic acid
Overview
Description
9-ethyl-9H-carbazole-3,6-dicarboxylic acid is an organic compound with the molecular formula C16H13NO4. It belongs to the carbazole family, which is known for its nitrogen-containing aromatic heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid typically involves the functionalization of carbazole at the 3 and 6 positions. One common method is the catalytic hydrolysis of 9H-carbazole-3,6-dicarbonitrile in the presence of a copper catalyst (CuI) . This reaction proceeds under mild conditions and yields the desired dicarboxylic acid with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the catalytic hydrolysis method suggests it could be adapted for large-scale production. The use of inexpensive raw materials and the relatively straightforward reaction conditions make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
9-ethyl-9H-carbazole-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-carbazole-3,6-dicarboxylic acid: Lacks the ethyl group at the nitrogen atom, which can influence its chemical reactivity and biological activity.
3,6-dibromo-9-ethylcarbazole: Contains bromine atoms at the 3 and 6 positions, which can significantly alter its chemical properties.
9-ethyl-3,6-diiodo-9H-carbazole:
Uniqueness
9-ethyl-9H-carbazole-3,6-dicarboxylic acid is unique due to the presence of both the ethyl group at the nitrogen atom and the carboxylic acid groups at the 3 and 6 positions.
Properties
IUPAC Name |
9-ethylcarbazole-3,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-17-13-5-3-9(15(18)19)7-11(13)12-8-10(16(20)21)4-6-14(12)17/h3-8H,2H2,1H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXCPANJUZOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396558 | |
Record name | 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-45-0 | |
Record name | 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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